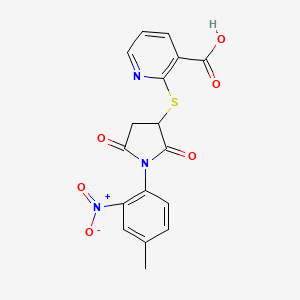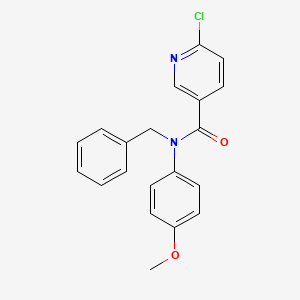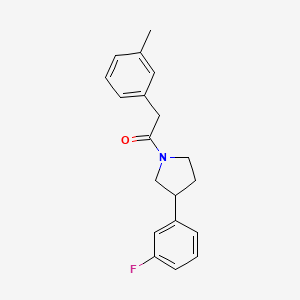
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, also known as Fluroketamine, is a dissociative anesthetic drug that has gained popularity in recent years due to its unique properties. It is a derivative of ketamine, a well-known anesthetic drug, and is classified as a research chemical. Fluroketamine has become a popular research chemical due to its potential therapeutic applications and its unique mechanism of action.
Wissenschaftliche Forschungsanwendungen
Versatility in Synthesis
A study by Almansa et al. (2008) details a reaction involving a compound structurally similar to the one , demonstrating its potential in the synthesis of pyrazolo[3,4-b]pyridines. This process, characterized by its versatility, is significant for the preparation of combinatorial libraries, allowing for scaffold decoration in a single step (Almansa et al., 2008).
Fluorescent pH Sensor Development
Yang et al. (2013) explored a heteroatom-containing organic fluorophore demonstrating the effects of intramolecular charge transfer. Similar chemical structures may be utilized to create fluorescent pH sensors, showcasing potential applications in sensing acidic and basic organic vapors (Yang et al., 2013).
Polymer Synthesis and Properties
Pandule et al. (2014) synthesized conducting polymers based on compounds with structural similarities, exploring the effects of substituents on their properties. These findings highlight the potential of such compounds in creating materials with varied electrical conductivities and thermal stability (Pandule et al., 2014).
Exploration in Crystallography
Research by Balderson et al. (2007) on compounds with similar structures focused on hydrogen-bonding patterns in enaminones, contributing valuable insights into molecular interactions and crystal structure formation (Balderson et al., 2007).
Development of Anti-Neoplastic Agents
Mary et al. (2015) conducted a study on a molecular structure related to the chemical , exploring its potential as an anti-neoplastic agent. Their research encompassed molecular structure analysis and docking studies, highlighting possible applications in cancer treatment (Mary et al., 2015).
Organocatalytic Synthesis in Medicinal Chemistry
Chen et al. (2009) described an enantioselective organocatalytic approach to synthesize spiro[pyrrolidin-3,3'-oxindole] derivatives, which exhibit significant biological activities. This method offers a new pathway in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Corrosion Inhibition in Industrial Applications
Hegazy et al. (2012) investigated Schiff bases for their corrosion inhibition efficiency, a study that implies potential industrial applications of structurally related compounds in protecting metals against corrosion (Hegazy et al., 2012).
Eigenschaften
IUPAC Name |
1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-14-4-2-5-15(10-14)11-19(22)21-9-8-17(13-21)16-6-3-7-18(20)12-16/h2-7,10,12,17H,8-9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCGDRRSSCAURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2590412.png)
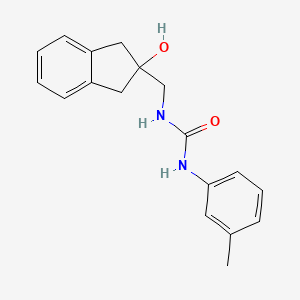
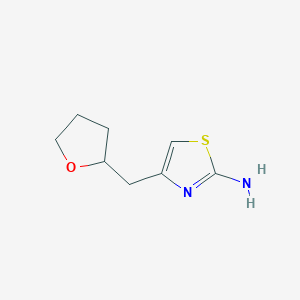
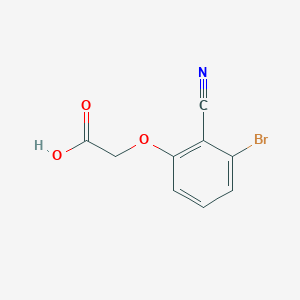
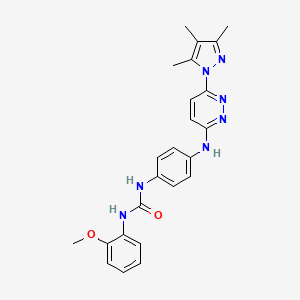
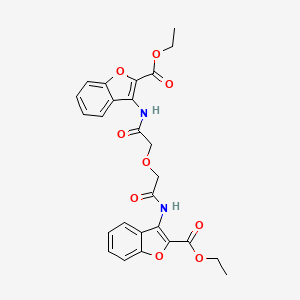
![4-[1-(2,4-Dimethylpyrimidine-5-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2590418.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2590420.png)
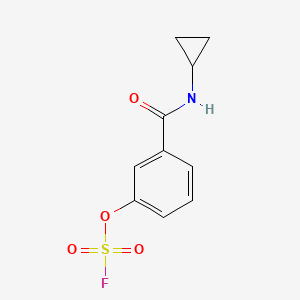

![2-Chloro-N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)propanamide](/img/structure/B2590427.png)
